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Compound of Interest

Compound Name: L-Phenylalanine-13C9,15N

Cat. No.: B1456397

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those uniformly enriched with Carbon-13 (*3C)
and Nitrogen-15 (*°N), are indispensable tools in modern biomedical research. L-
Phenylalanine-13Co,1>N, in which all nine carbon atoms are replaced with 13C and the nitrogen
atom is replaced with >N, offers a powerful probe for tracing the metabolic fate of
phenylalanine and quantifying proteins in complex biological systems. Its use in techniques like
mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for
precise and quantitative analysis of biological processes.

This guide provides an in-depth overview of the core applications, experimental protocols, and
fundamental principles related to the use of L-Phenylalanine-13Co,1>N.

Physicochemical Properties and Identification

L-Phenylalanine-13Co,2°N is a non-radioactive, stable isotopologue of the essential amino acid
L-phenylalanine. Its key identifiers and properties are summarized below.
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Property Value Reference(s)
CAS Number 878339-23-2 [1][21[3]
Molecular Formula 13CoH11°NO2 [4]

Molecular Weight 175.12 g/mol [11[2]

(S)-2-Amino-3-phenylpropionic
Synonyms acid-13Co,1N, Phenylalanine- [11[3]
UL-13C,15N

Typically =98 atom % 3C and

Isotopic Purity >98 atom % 15N

Chemical Purity Generally =295% [1]

Appearance White to off-white solid [5]

Room temperature, protected
Storage Temperature ) ) [1][6]
from light and moisture

Core Applications and Experimental Protocols

The unique properties of L-Phenylalanine-13Co,2>N make it a versatile tool for a range of
applications, primarily in quantitative proteomics, metabolic flux analysis, and structural biology.

Quantitative Proteomics: Stable Isotope Labeling by
Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy that enables the accurate quantification of
protein abundance between different cell populations.[7] The core principle involves growing
cells in media where a standard ("light") essential amino acid is replaced by its heavy stable
isotope-labeled counterpart.[7]

Experimental Protocol: Two-Plex SILAC Experiment

This protocol outlines a general workflow for comparing two cell populations (e.g., control vs.
treated).
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e Media Preparation:

o Prepare SILAC-grade cell culture medium (e.g., DMEM or RPMI 1640) that lacks the
standard L-lysine and L-arginine.

o Create two types of media:
» "Light" Medium: Supplement the base medium with standard L-lysine and L-arginine.

» "Heavy" Medium: Supplement the base medium with stable isotope-labeled amino
acids. While 13Ce-lysine and 13Cs,>Nas-arginine are most common, L-Phenylalanine-
13Co,15N can be used for specific applications or in conjunction with other labeled amino
acids.

e Cell Culture and Labeling:

o Culture one cell population in the "light" medium (control) and the second population in the
"heavy" medium.

o Ensure the cells undergo at least five to six doublings to achieve complete (>97%)
incorporation of the labeled amino acids into the proteome.[7] This can be verified by a
preliminary mass spectrometry analysis.

o Experimental Treatment:

o Apply the desired experimental condition (e.g., drug treatment) to one of the cell
populations while maintaining the other as a control.[7]

o Sample Harvesting and Processing:

[¢]

Harvest both cell populations and count the cells from each pool.

[e]

Combine an equal number of cells from the "light" and "heavy" populations.[8]

o

Lyse the combined cell mixture and extract the proteins.

[¢]

Digest the proteins into peptides using an enzyme such as trypsin.
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e Mass Spectrometry Analysis:
o Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

o Peptides from the "heavy" labeled cells will have a specific mass shift compared to their

"light" counterparts.

o The relative abundance of a protein between the two samples is determined by comparing
the signal intensities of the "light" and "heavy" peptide pairs.
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A general workflow for a quantitative proteomics (SILAC) experiment.

Metabolic Flux Analysis (MFA)
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MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological
system.[9] By feeding cells a 13C-labeled substrate (like L-Phenylalanine-13Co,>N), researchers
can trace the path of the labeled atoms through the metabolic network. The resulting labeling
patterns in downstream metabolites, particularly protein-bound amino acids, provide crucial
information for calculating intracellular fluxes.[10][11]

Experimental Protocol: 33C-1>N Metabolic Flux Analysis
o Experimental Design:
o Define the metabolic network of interest and the specific fluxes to be measured.

o Select appropriate 13C and °N labeled substrates. For instance, using 3C-labeled glucose
as the carbon source and L-Phenylalanine-3Co,1>N to trace amino acid metabolism.

o Cultivate cells in a chemostat under steady-state conditions to ensure constant metabolic
rates.[10]

* Isotopic Labeling:

o Switch the steady-state culture to a medium containing the 3C and *°N labeled substrates.
[10]

o Continue the culture until an isotopic steady state is reached for both carbon and nitrogen
incorporation.

o Sample Collection and Preparation:
o Rapidly quench metabolism to halt enzymatic reactions and harvest the cells.
o Hydrolyze the cellular protein to release the individual amino acids.[12]

o Derivatize the amino acids to make them volatile for Gas Chromatography-Mass
Spectrometry (GC-MS) analysis.[7][12]

e |sotopic Labeling Measurement:
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o Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer
distributions for each amino acid.[11] This provides the raw data on the 13C and *°N
labeling patterns.

e Flux Estimation:
o Construct a stoichiometric model of the relevant metabolic pathways.

o Use specialized software to fit the measured mass isotopomer distributions to the model,
thereby estimating the intracellular metabolic fluxes.[10]

1. Steady-State Cell Culture
(Chemostat)

2. Switch to 13C/*°N Labeled Media
(e.g., L-Phe-13Co,1>N)

l

3. Harvest Cells at
Isotopic Steady State

l

4. Protein Hydrolysis &
Amino Acid Extraction

G. Amino Acid Derivatization)

6. GC-MS Analysis of
Labeling Patterns

l

7. Computational Flux
Estimation
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A general workflow for 13C/*>N Metabolic Flux Analysis (MFA).

Protein Structure and Dynamics by NMR Spectroscopy

Uniformly labeling proteins with 13C and *°N is a cornerstone of modern biomolecular NMR.[8] It
allows for the use of powerful triple-resonance experiments to determine the three-dimensional
structure and study the dynamics of proteins.

Experimental Protocol: Expression of 13C, 1>N-Labeled Protein in E. coli
e Media Preparation:
o Prepare M9 minimal medium, which contains a defined set of salts.

o Supplement the medium with 1>NH4Cl as the sole nitrogen source and a 3C-labeled
carbon source (e.g., 3Ces-glucose). If specific amino acid labeling is desired, the medium
can be supplemented with L-Phenylalanine-13Co,1°N.

e Cell Growth and Protein Expression:

o Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid
containing the gene of interest.

o Grow a small pre-culture overnight in a rich medium (e.g., LB).

o Use the pre-culture to inoculate the M9 minimal medium containing the 13C and >N
sources.

o Grow the cells to an optimal density (e.g., ODsoo of 0.6-0.8) and then induce protein
expression with IPTG.

 Protein Purification:
o Harvest the cells by centrifugation.

o Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard
chromatography techniques (e.qg., affinity, ion exchange, size exclusion).[8]
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 NMR Sample Preparation and Analysis:

o Concentrate the purified, labeled protein to a suitable concentration for NMR (typically 0.1
- 1 mM).

o Exchange the protein into an appropriate NMR buffer.

o Acquire a suite of NMR experiments (e.g., *H-1>N HSQC, triple-resonance experiments) to
assign the chemical shifts and determine the protein's structure and dynamics.[13]

Phenylalanine in Metabolic Pathways

L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of
tyrosine and catecholamines.[2] In nitrogen metabolism, the amino group of phenylalanine can
be transferred to other molecules through transamination reactions, with glutamate often acting
as a central hub for nitrogen donation to other amino acids.[10] Tracing the **N from L-
Phenylalanine-13Co,1°N can help elucidate these nitrogen flux pathways.

. Hydroxylation
L-Phenylalanine-°N
w‘
Glutamate-1°N

Transamination

Other Amino Acids-1°N

a-Ketoglutarate
Other Keto Acids

Click to download full resolution via product page

Simplified view of L-Phenylalanine's role in nitrogen metabolism.

In summary, L-Phenylalanine-13Co,2°N is a critical reagent for advanced research in proteomics,
metabolomics, and structural biology. Its ability to act as a tracer provides a quantitative
window into the complex and dynamic processes of living systems, aiding researchers and
drug developers in understanding health and disease at a molecular level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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